molecular formula C13H25NO5S B3010592 tert-butyl N-methyl-N-[(1r,4r)-4-(methanesulfonyloxy)cyclohexyl]carbamate, trans CAS No. 941598-39-6

tert-butyl N-methyl-N-[(1r,4r)-4-(methanesulfonyloxy)cyclohexyl]carbamate, trans

Cat. No. B3010592
CAS RN: 941598-39-6
M. Wt: 307.41
InChI Key: VFMAFTPQWVNDMU-XYPYZODXSA-N
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Description

The compound tert-butyl N-methyl-N-[(1r,4r)-4-(methanesulfonyloxy)cyclohexyl]carbamate, trans, is a chemical entity that appears to be related to a class of compounds used in various organic synthesis processes. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related tert-butyl carbamate compounds and their applications in asymmetric synthesis, which suggests that the compound may be used in similar contexts 10.

Synthesis Analysis

The synthesis of related tert-butyl carbamate compounds often involves multi-step reactions that include the use of enantiomerically pure intermediates, such as tert-butanesulfinamide, and the addition of nucleophiles to N-tert-butanesulfinyl imines . For example, the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate involves an iodolactamization as a key step . Similarly, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is often characterized by the presence of a tert-butyl group and a carbamate moiety. The conformational analysis of related compounds, such as tert-butylsulfonyl-substituted cyclohexanes, has been studied using X-ray diffraction and computational methods to determine the preferred rotational conformation . The stereochemistry of these compounds is crucial for their reactivity and the outcome of the synthesis.

Chemical Reactions Analysis

Tert-butyl carbamate compounds participate in various chemical reactions. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates act as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . The stereochemistry and mechanism of reactions involving tert-butyl cyclohexene derivatives have been explored, with the outcome being influenced by reaction conditions and kinetic control . These insights could be relevant to understanding the reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate compounds are influenced by their molecular structure. For example, the presence of tert-butyl and sulfonyl groups can affect the solubility, boiling point, and stability of these compounds. The conformational preferences of substituents can also impact the physical properties, as seen in the bond eclipsing studies of tert-butylsulfonyl-substituted 1,3-dioxanes and cyclohexanes . These properties are important for the handling and application of the compound in various chemical processes.

Scientific Research Applications

Organic Synthesis and Building Blocks

One study describes the synthesis of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates as a class of N-(Boc) nitrone equivalents. These compounds are easily prepared from aldehydes and tert-butyl N-hydroxycarbamate, behaving as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines, showcasing their potential as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Advanced Material Synthesis

Another research effort focused on the development of strong blue emissive nanofibers from benzothiazole modified tert-butyl carbazole derivatives. These materials demonstrated the ability to form organogels in selected solvents, attributed to the tert-butyl moiety, and were used as fluorescent sensory materials for the detection of volatile acid vapors, highlighting their applicability in sensor technology (Sun et al., 2015).

Synthesis of Biologically Active Compounds

The synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, an important intermediate in the production of biologically active compounds such as omisertinib (AZD9291), was reported. This study provided a rapid synthetic method for this compound, underscoring the relevance of tert-butyl carbamate derivatives in pharmaceutical synthesis (Zhao et al., 2017).

Asymmetric Synthesis

Research into N-tert-butanesulfinyl imines, closely related to the tert-butyl carbamate framework, highlighted their utility as intermediates for the asymmetric synthesis of amines. These imines, derived from enantiomerically pure tert-butanesulfinamide, facilitate the synthesis of a wide range of highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, demonstrating the versatility of tert-butyl-containing compounds in enantioselective synthesis (Ellman, Owens, & Tang, 2002).

properties

IUPAC Name

[4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclohexyl] methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO5S/c1-13(2,3)18-12(15)14(4)10-6-8-11(9-7-10)19-20(5,16)17/h10-11H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMAFTPQWVNDMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCC(CC1)OS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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